3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane - 1455-42-1

3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Catalog Number: EVT-338500
CAS Number: 1455-42-1
Molecular Formula: C15H28O6
Molecular Weight: 304.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane" represents a class of spiroacetal polymers that have garnered attention due to their unique chemical structure and potential applications in various fields. The spiroacetal moiety, characterized by its spirally bonded oxygen atoms, imparts distinctive properties to the polymers, making them suitable for specialized uses such as biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action for these polymers typically involves their ability to undergo polymerization or copolymerization, which can be tailored to achieve desired properties. For instance, the radical emulsion copolymerization process of 2-hydroxyethyl methacrylate with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane results in the formation of a copolymer network. This network's properties, such as conversion rate, particle size, and zeta potential, are influenced by the presence of the crosslinking agent comonomer. Notably, the tetraoxaspiro cycle remains intact during polymerization, which is crucial for the material's stability and performance in acidic environments1.

Applications in Various Fields

Biomaterials

The copolymer synthesized from the emulsion polymerization process exhibits properties that are conducive to biomedical applications. The increase in hydrodynamic diameter and the decrease in zeta potential and conductivity suggest that these materials can be used as biomaterials. The stability of the tetraoxaspiro cycle during polymerization is particularly advantageous, as it allows for the creation of copolymeric networks that can degrade in acidic mediums, making them suitable for drug delivery systems1.

Drug Delivery Systems

The degradation of the synthesized copolymeric network in acidic environments points to its potential application in drug delivery systems. The ability to control the degradation rate is essential for the timed release of drugs within the body. The presence of the tetraoxaspiro cycle in the copolymer structure could be exploited to design drug delivery vehicles that respond to the pH changes in different biological environments1.

Antiviral Agents

The synthesis of related spiroacetal compounds, such as 9-(2-hydroxyethyl)-7,11-dioxaspiro[5.5] undecane, has been shown to be an intermediate in the preparation of antiviral acyclonucleosides. The efficient synthesis route involving catalytic reactions highlights the potential of these compounds in the development of antiviral agents3.

Antimicrobial and Antifungal Applications

Compounds derived from spiroacetal structures, such as the bis(tetrahydroisoquinoline) derivatives of undecane, have demonstrated significant biological activity. These derivatives exhibit high cytotoxicity against cancer cell cultures, lower toxicity to healthy cells, and notable antimicrobial activity against various bacterial strains and the fungal strain Candida albicans. The antifungal activity of these compounds has even surpassed that of reference drugs like nystatin, indicating their potential as antimicrobial and antifungal agents4.

Properties

CAS Number

1455-42-1

Product Name

3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

IUPAC Name

2-[3-(1-hydroxy-2-methylpropan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]-2-methylpropan-1-ol

Molecular Formula

C15H28O6

Molecular Weight

304.38 g/mol

InChI

InChI=1S/C15H28O6/c1-13(2,5-16)11-18-7-15(8-19-11)9-20-12(21-10-15)14(3,4)6-17/h11-12,16-17H,5-10H2,1-4H3

InChI Key

BPZIYBJCZRUDEG-UHFFFAOYSA-N

SMILES

CC(C)(CO)C1OCC2(CO1)COC(OC2)C(C)(C)CO

Canonical SMILES

CC(C)(CO)C1OCC2(CO1)COC(OC2)C(C)(C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.